4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. More specifically, it’s a derivative of dimethylpyrimidine . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components: the pyrimidine ring, the piperazine ring, and the methylsulfanyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo reactions typical of pyrimidines, such as nucleophilic substitution or addition reactions. The presence of the piperazine ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-9-17-15(18-10-11)22-7-5-21(6-8-22)14-12(2)13(3)19-16(20-14)23-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNEAWYSWBOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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